molecular formula C12H11N5OS3 B2874323 N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-benzothiadiazole-6-carboxamide CAS No. 950250-21-2

N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-benzothiadiazole-6-carboxamide

Cat. No.: B2874323
CAS No.: 950250-21-2
M. Wt: 337.43
InChI Key: LDSJHOMKSQMICF-UHFFFAOYSA-N
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Description

N-[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-benzothiadiazole-6-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a propylsulfanyl group at position 5 and linked to a benzothiadiazole-6-carboxamide moiety. The benzothiadiazole group contributes to π-conjugation and electronic effects, while the propylsulfanyl chain may enhance lipophilicity compared to shorter alkyl or aromatic substituents.

Properties

IUPAC Name

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2,3-benzothiadiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5OS3/c1-2-5-19-12-16-15-11(20-12)13-10(18)7-3-4-8-9(6-7)21-17-14-8/h3-4,6H,2,5H2,1H3,(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSJHOMKSQMICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N=NS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-benzothiadiazole-6-carboxamide typically involves a multi-step process:

  • Formation of the 1,3,4-thiadiazole ring: : This can be achieved through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

  • Attachment of the propylsulfanyl group: : A substitution reaction is carried out where the thiadiazole ring is treated with propyl iodide in the presence of a base, resulting in the formation of the propylsulfanyl derivative.

  • Construction of the benzothiadiazole core: : This can involve a cyclization reaction between a substituted benzene derivative and thioamide under oxidative conditions.

  • Coupling reaction: : The final step involves coupling the benzothiadiazole core with the thiadiazole derivative to form the target compound using appropriate amide-forming reagents such as carbodiimides.

Industrial Production Methods

The industrial synthesis of this compound may adopt similar reaction pathways but optimized for large-scale production. High-throughput techniques and efficient catalysts can be employed to improve yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones at the propylsulfanyl group.

  • Reduction: : Reduction can potentially break the disulfide bonds, converting thiadiazole into less complex thiol derivatives.

  • Substitution: : The thiadiazole and benzothiadiazole rings can undergo substitution reactions, where halogens or other groups can replace hydrogen atoms.

Common Reagents and Conditions

  • Oxidation: : Agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under mild conditions.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophiles like alkoxides or halides under polar aprotic solvents.

Major Products

  • Oxidation: : Formation of sulfoxides and sulfones.

  • Reduction: : Production of simpler thiol-containing derivatives.

  • Substitution: : Various substituted benzothiadiazoles and thiadiazoles.

Scientific Research Applications

This compound has found numerous applications in various fields due to its unique structure and properties:

  • Chemistry: : Used as a precursor in the synthesis of more complex molecules and as a reagent in chemical transformations.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Explored for its potential use as a drug candidate due to its ability to interact with biological targets.

  • Industry: : Utilized in the development of new materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The compound's mechanism of action involves its ability to interact with specific molecular targets:

  • Molecular Targets: : Enzymes or receptors that contain thiol groups may interact with the sulfanyl component, potentially inhibiting their activity.

  • Pathways Involved: : The benzothiadiazole and thiadiazole moieties may interact with cellular pathways involved in redox reactions, signaling, or metabolic processes.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent at position 5 of the 1,3,4-thiadiazole ring significantly influences melting points and synthetic yields. Below is a comparative table based on :

Compound ID Thiadiazole Substituent Phenoxyacetamide Substituent Yield (%) Melting Point (°C)
5f Methylthio 2-Isopropyl-5-methylphenoxy 79 158–160
5g Ethylthio 2-Isopropyl-5-methylphenoxy 78 168–170
5h Benzylthio 2-Isopropyl-5-methylphenoxy 88 133–135
5j 4-Chlorobenzylthio 2-Isopropyl-5-methylphenoxy 82 138–140
5k Methylthio 2-Methoxyphenoxy 72 135–136
5l Ethylthio 2-Methoxyphenoxy 68 138–140

Key Observations:

Alkyl Chain Length : Ethylthio-substituted derivatives (e.g., 5g) exhibit higher melting points (168–170°C) compared to methylthio analogs (5f: 158–160°C), suggesting that longer alkyl chains may enhance crystallinity. However, the target compound’s propylsulfanyl group—a longer chain—might reduce melting points due to increased conformational flexibility.

Aromatic vs. Aliphatic Substituents : Benzylthio (5h) and 4-chlorobenzylthio (5j) derivatives show lower melting points (133–140°C) than alkylthio analogs, likely due to steric hindrance or reduced molecular symmetry .

Synthetic Yields : Benzylthio derivatives (e.g., 5h: 88% yield) are synthesized more efficiently than ethylthio or methylthio analogs, possibly due to favorable reaction kinetics with bulkier substituents.

Comparison with Benzothiazole Derivatives

lists a related compound, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 785703-63-1), which replaces the benzothiadiazole with a benzothiazole ring. However, insufficient data preclude a direct comparison.

Biological Activity

N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-benzothiadiazole-6-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological activity, and potential applications of this compound based on current research findings.

  • Molecular Formula : C16H16N4O2S3
  • Molecular Weight : 396.52 g/mol
  • CAS Number : 724741-42-8

Structural Characteristics

The compound features a thiadiazole ring linked to a benzothiadiazole moiety, which is known for its various pharmacological properties. The presence of the propylsulfanyl group is hypothesized to enhance biological activity through improved interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazoles exhibit promising anticancer properties. For example:

  • In vitro Studies : Compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. Notably, compounds with similar structures were reported to have IC50 values ranging from 2.44 µM to 23.29 µM against MCF-7 breast cancer cells and LoVo colon cancer cells .

The mechanism of action for these compounds often involves:

  • Induction of apoptosis in cancer cells.
  • Cell cycle arrest at various phases (G0/G1 and G2/M).
  • Inhibition of key signaling pathways (e.g., STAT3 and CDK9) that are crucial for cancer cell survival and proliferation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • In vitro Screening : Compounds containing the thiadiazole moiety have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole .

Summary of Biological Activities

Activity TypeCell Line / PathogenIC50 / MIC ValueReference
AnticancerMCF-72.44 µM
AnticancerLoVo23.29 µM
AntimicrobialS. aureusMIC = 32.6 μg/mL
AntimicrobialE. coliMIC = 47.5 μg/mL

Case Study 1: Anticancer Evaluation

A study focused on the synthesis and evaluation of similar thiadiazole derivatives highlighted the compound's ability to induce apoptosis in cancer cells effectively. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis levels post-treatment with varying concentrations of the compound over different time periods.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of related thiadiazole derivatives against clinical isolates of bacteria. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced antibacterial activity compared to traditional antibiotics.

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